molecular formula C12H20ClN B1285184 2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride CAS No. 1049773-92-3

2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride

Cat. No. B1285184
M. Wt: 213.75 g/mol
InChI Key: HGIZORANSIDRMU-UHFFFAOYSA-N
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Description

The compound "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis and inactivation of mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine is detailed, which shares a structural motif with the compound . Additionally, the N-debenzylation of benzylamines using a Pd-C catalytic system is relevant as it could potentially be applied to the synthesis or modification of 2-Methyl-N-(2-methylbenzyl)-1-propanamine .

Synthesis Analysis

The synthesis of related benzylamine compounds involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation . The Pd-C catalyzed N-debenzylation of benzylamines is also a significant reaction that could be applied to the synthesis of similar compounds, leading to the formation of crystal amine hydrochlorides . These methods could potentially be adapted for the synthesis of "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the structure of N,N'-bis(2-Hydroxybenzylidene)-2,2-Dimethyl-1,3-Propanediamine was elucidated, showing an orthorhombic unit cell and intra-molecular hydrogen bonding . Similarly, the structure of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone was confirmed, revealing a nonplanar molecule with a sofa conformation for the piperidine ring . These findings provide a basis for understanding the structural characteristics that might be expected for "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride."

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives is highlighted in the papers. For instance, the inactivation of mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine suggests that similar compounds could interact with biological enzymes in a time- and concentration-dependent manner . The chemoselective Pd-C catalytic hydrodechlorination leading to N-debenzylation of benzylamines indicates a potential pathway for modifying the chemical structure of benzylamine derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride" are not directly reported, the properties of related compounds can provide some context. For example, the crystal structure analysis of related compounds provides information on their solid-state properties, such as unit cell dimensions and crystal system . The bioactivity of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone against leukemic cell lines suggests potential biological properties that could be relevant for similar compounds .

properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)8-13-9-12-7-5-4-6-11(12)3;/h4-7,10,13H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIZORANSIDRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride

CAS RN

1049773-92-3
Record name Benzenemethanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049773-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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